2-(Fluoromethyl)-3-methylcyclopentan-1-amine
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Overview
Description
2-(Fluoromethyl)-3-methylcyclopentan-1-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure imparts distinct characteristics, such as increased stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of a suitable precursor, such as 3-methylcyclopentan-1-amine, using reagents like Selectfluor® . The reaction is usually carried out under mild conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a promising approach for the selective formation of C-F bonds . This method offers advantages such as high selectivity and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-(Fluoromethyl)-3-methylcyclopentan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in molecular imaging due to its fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoromethyl)pyridines: Similar in structure but with a pyridine ring instead of a cyclopentane ring.
Fluorometholone: A fluorinated corticosteroid used in ophthalmic treatments.
Uniqueness
2-(Fluoromethyl)-3-methylcyclopentan-1-amine stands out due to its cyclopentane ring structure, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where other fluorinated compounds may not be as effective.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
2-(fluoromethyl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-5-2-3-7(9)6(5)4-8/h5-7H,2-4,9H2,1H3 |
InChI Key |
YIHPBUNUDKWTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1CF)N |
Origin of Product |
United States |
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